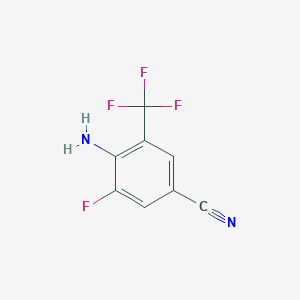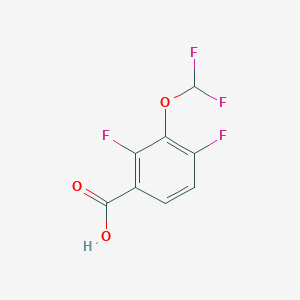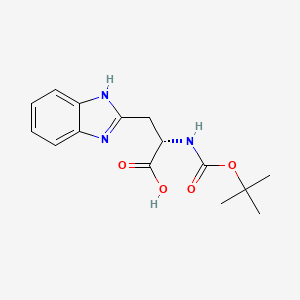
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with an isopropoxy group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-isopropoxyphenyl isothiocyanate with furan-2-ylmethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl and furan derivatives.
Applications De Recherche Scientifique
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and furan rings can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(furan-2-ylmethyl)thiourea
- 1-(4-Ethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
- 1-(4-Propoxyphenyl)-3-(furan-2-ylmethyl)thiourea
Uniqueness
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, furan, and thiourea groups provides a distinct structural framework that can interact with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-3-(4-propan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)19-13-7-5-12(6-8-13)17-15(20)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H2,16,17,20) |
Clé InChI |
DOYVAJCORHZHQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
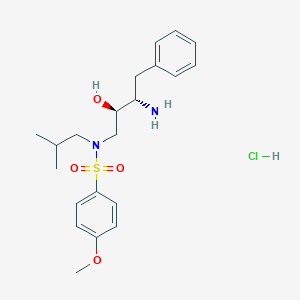
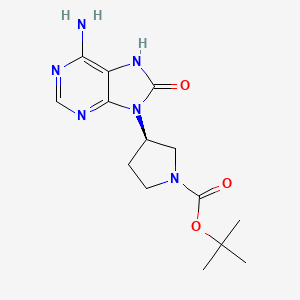
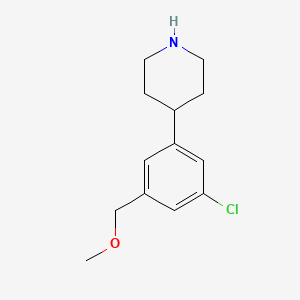
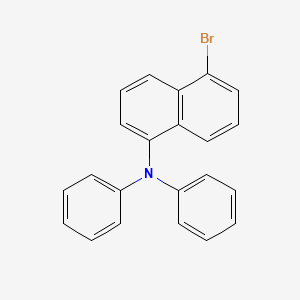

![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
